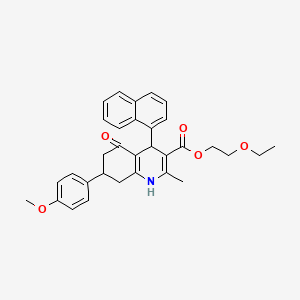![molecular formula C20H26ClNO B5223703 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride](/img/structure/B5223703.png)
9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride is a chemical compound with the molecular formula C20H25NO·HCl It is known for its unique structure, which includes a fluorenol backbone substituted with a diethylamino propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride typically involves the reaction of fluorenone with diethylamino propylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired fluorenol derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The hydroxyl group in 9-[3-(Diethylamino)propyl]fluoren-9-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Various fluorenol derivatives.
Substitution: Substituted fluorenol derivatives with different functional groups.
Applications De Recherche Scientifique
9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, potentially modulating their activity. The fluorenol backbone may also play a role in its binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
9-Fluorenol: Lacks the diethylamino propyl group, making it less versatile in certain applications.
9-Fluorenone: An oxidized form of fluorenol, used in different chemical reactions.
3-(Diethylamino)propylamine: A simpler compound without the fluorenol backbone, used in various synthetic applications.
Uniqueness: 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride stands out due to its combination of a fluorenol backbone and a diethylamino propyl group. This unique structure imparts specific chemical and biological properties, making it valuable in diverse research and industrial applications.
Propriétés
IUPAC Name |
9-[3-(diethylamino)propyl]fluoren-9-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-3-21(4-2)15-9-14-20(22)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20;/h5-8,10-13,22H,3-4,9,14-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFUBDIFLJYQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC1(C2=CC=CC=C2C3=CC=CC=C31)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-fluorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5223624.png)

![benzyl (Z)-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate](/img/structure/B5223641.png)
![N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
![5-[[1-(3,5-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)
![3,3-diethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3,4-dihydroisoquinoline sulfate](/img/structure/B5223663.png)

![2-adamantyl[3-(dimethylamino)phenyl]amine](/img/structure/B5223673.png)

![N-(2-methoxy-5-methylphenyl)-2-({5-[(2-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5223682.png)
![1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5223685.png)

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B5223702.png)
